1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride can be synthesized using methods like the reaction of tert-butylbenzene with formaldehyde and hydrochloric acid. Optimal conditions involve specific reactant ratios and temperatures (Wang Da-wei, 2003).
Photolytic Properties : Studies on similar compounds, such as o-Nitro-tert.-butylbenzoles, reveal insights into the light-induced formation of hydroxy and dimethyl compounds, which can be related to the behavior of this compound under certain conditions (D. Döpp, 1971).
Polymer Science and Material Engineering
Polyamide Synthesis : The compound can serve as a building block in the synthesis of aromatic polyamides. These polyamides show good solubility in organic solvents and have high thermal stability, making them suitable for various industrial applications (Chin‐Ping Yang et al., 1999).
Polyimide Production : It's also used in creating polyimides with high tensile strength and thermal resistance. These materials are useful in electronics and aerospace industries for their durability and stability (D. Liaw & Been-Yang Liaw, 1996).
Electrochemical Applications
- Electrochemical Reactions : Research on related compounds like 1,4-dimethoxy-2-tert-butylbenzene in electrochemical reactions shows different pathways compared to electrophilic chlorination, suggesting potential applications in electrochemical sensors or catalysis (L. Appelbaum et al., 2001).
Novel Material Properties
Low Dielectric Constant Materials : The introduction of tert-butyl side groups in polymers, using compounds like this compound, can lead to materials with low dielectric constants, which are crucial in the electronics industry for insulation purposes (Y. Chern & J. Tsai, 2008).
Organosolubility Enhancement : The compound's derivatives have been used to enhance the organosolubility of polyimides, a crucial factor for their application in different solvents and environments (Yunhua Lu et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminoethoxy)-3-tert-butylbenzene hydrochloride is the sarcoplasmic reticulum (SR) Ca 2+ ATPase (SERCA2a), which plays a significant role in heart function . The depression of SERCA2a contributes substantially to diastolic dysfunction in heart failure, suggesting that stimulation of SERCA2a may be a mechanism-based heart failure therapy .
Mode of Action
This compound interacts with its targets by reducing the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action results in an improvement of heart function in both healthy and failing animal models .
Biochemical Pathways
The compound affects the biochemical pathways related to calcium regulation in the heart. By stimulating SERCA2a, it induces SR Ca 2+ compartmentalization, which is crucial for heart muscle contraction and relaxation . This action on the calcium regulation pathway can lead to significant downstream effects, including improved diastolic function .
Pharmacokinetics
The compound is well-tolerated in mice, suggesting a favorable safety profile .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced SR Ca 2+ compartmentalization in heart muscle cells, leading to improved diastolic function . This effect is observed both at the cellular level and in vivo, following both acute and chronic administration of the compound .
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13;/h4-6,9H,7-8,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMRKZMUZEBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306605-41-3 | |
Record name | Ethanamine, 2-[3-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306605-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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